molecular formula C12H4Cl2F6N2O B1273190 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 96741-18-3

3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone

Cat. No.: B1273190
CAS No.: 96741-18-3
M. Wt: 377.07 g/mol
InChI Key: ZZTAHKATRATLPG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound characterized by its distinctive bipyridinone structure featuring multiple halogen and trifluoromethyl substituents. The compound is officially registered under Chemical Abstracts Service number 96741-18-3 and possesses the molecular formula C₁₂H₄Cl₂F₆N₂O with a molecular weight of 377.07 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name reflects the specific positioning of chlorine and trifluoromethyl substituents on the bipyridinone scaffold. Alternative nomenclature systems refer to this compound as 5,5'-bis(trifluoromethyl)-3,3'-dichloro-2H-1,2'-bipyridin-2-one, which emphasizes the symmetrical arrangement of functional groups across the bipyridine framework. The compound's unique structural features include two pyridine rings connected through a nitrogen-carbon bond, with each ring bearing both chlorine and trifluoromethyl substituents in specific positions that influence its chemical reactivity and biological properties.

The molecular structure exhibits significant complexity due to the presence of six fluorine atoms distributed across two trifluoromethyl groups, along with two chlorine atoms positioned strategically on the pyridine rings. This arrangement creates a highly electronegative environment that fundamentally alters the compound's electronic properties compared to unsubstituted pyridinone derivatives. The InChI key for this compound is ZZTAHKATRATLPG-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification purposes. The compound's SMILES notation, FC(F)(F)C1=CN(C(=O)C(=C1)Cl)c2ncc(cc2Cl)C(F)(F)F, encodes the structural connectivity and serves as a standardized representation for computational chemistry applications.

Property Value
Chemical Abstracts Service Number 96741-18-3
Molecular Formula C₁₂H₄Cl₂F₆N₂O
Molecular Weight 377.07 g/mol
International Chemical Identifier Key ZZTAHKATRATLPG-UHFFFAOYSA-N
MDL Number MFCD01568202
Melting Point 107-109°C

Historical Development and Discovery

The development of this compound emerged from the broader historical context of trifluoromethylated heterocycle research that gained momentum in the late twentieth and early twenty-first centuries. The synthesis and application of trifluoromethylpyridine derivatives became a major focus following the recognition that fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated analogs. The first trifluoromethylpyridine derivative to reach commercial application was fluazifop-butyl in agricultural markets, establishing a precedent for the development of increasingly complex fluorinated pyridine structures. This historical foundation created the scientific framework necessary for developing more sophisticated compounds like this compound.

The specific discovery and characterization of this compound likely occurred as part of systematic efforts to explore the chemical space of multiply substituted pyridinone derivatives. Research into innate carbon-hydrogen trifluoromethylation of heterocycles provided critical methodological advances that enabled the practical synthesis of such complex structures. The development of copper-mediated trifluoromethylthiolation reactions and related methodologies created new synthetic pathways for accessing highly functionalized pyridinone derivatives. These technological advances coincided with growing recognition of the pharmaceutical importance of trifluoromethylated heterocycles, driving research interest toward compounds featuring multiple trifluoromethyl substituents and complex substitution patterns.

The compound's emergence as a subject of scientific interest reflects the evolution of medicinal chemistry toward increasingly sophisticated molecular designs that leverage the unique properties of fluorinated functional groups. Contemporary research has demonstrated that trifluoromethyl-containing heterocyclic compounds often exhibit superior metabolic stability, enhanced lipophilicity, and improved pharmacokinetic profiles compared to traditional organic molecules. This understanding has motivated the development of specialized synthetic methodologies for accessing complex fluorinated structures, ultimately leading to compounds like this compound that represent the current state of the art in fluorinated heterocycle design.

Significance in Heterocyclic Chemistry

This compound occupies a position of particular significance within the broader field of heterocyclic chemistry due to its complex structural features and potential applications as a synthetic intermediate. The compound exemplifies advanced design principles in heterocyclic synthesis, particularly the strategic incorporation of multiple electron-withdrawing groups to modulate electronic properties and reactivity patterns. Trifluoromethylated pyridines have emerged as key structural motifs in both pharmaceutical and agrochemical applications, with the trifluoromethyl group providing enhanced stability, lipophilicity, and biological activity compared to traditional alkyl substituents. The presence of two trifluoromethyl groups in this compound represents an intensification of these beneficial properties, potentially leading to enhanced performance in biological systems.

The compound's bipyridinone framework positions it within the important class of nitrogen-containing heterocycles that serve as privileged structures in medicinal chemistry. Pyridinone derivatives have demonstrated significant utility in drug development, with several successful pharmaceutical products incorporating pyridinone cores for their favorable binding properties and metabolic characteristics. The specific substitution pattern present in this compound creates opportunities for selective functionalization reactions that can be exploited in synthetic chemistry to access more complex molecular architectures. Recent advances in light-promoted trifluoromethylation reactions have highlighted the importance of such multiply substituted pyridinone substrates as platforms for further chemical elaboration.

The compound's significance extends to its potential role as a building block in materials science applications, where fluorinated heterocycles are increasingly valued for their contributions to specialty polymers and advanced materials. The unique combination of electronic properties conferred by the multiple halogen and trifluoromethyl substituents may enable applications in areas such as high-performance coatings, adhesives, and other specialized materials requiring enhanced durability and chemical resistance. Furthermore, the compound serves as an important model system for understanding the fundamental principles governing reactivity and selectivity in heavily fluorinated heterocyclic systems, contributing to the theoretical framework that guides the design of next-generation fluorinated compounds.

Research Application Significance Reference
Pharmaceutical Development Intermediate for anti-inflammatory and anti-cancer agents
Agricultural Chemicals Component in herbicide and fungicide formulations
Material Science Specialty polymer and coating applications
Synthetic Chemistry Key reagent for fluorinated compound synthesis

Properties

IUPAC Name

3-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F6N2O/c13-7-1-5(11(15,16)17)3-21-9(7)22-4-6(12(18,19)20)2-8(14)10(22)23/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTAHKATRATLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382372
Record name 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96741-18-3
Record name 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Antimony Trichloride-Catalyzed Chlorination

A Chinese patent (CN106008330A) outlines a method using antimony trichloride (SbCl₃) as a catalyst for on-ring chlorination. Starting with 2-chloro-5-(trichloromethyl)pyridine, chlorine gas is introduced at 125–140°C to produce 2,3-dichloro-5-(trichloromethyl)pyridine. Subsequent fluorination with hydrogen fluoride (HF) replaces trichloromethyl groups with trifluoromethyl groups.

Reaction Table:

Step Reagent/Catalyst Temperature Key Intermediate
1 Cl₂, SbCl₃ 125–140°C 2,3-dichloro-5-(trichloromethyl)pyridine
2 HF 120–135°C Target compound

Advantages:

  • SbCl₃ improves reaction speed and yield compared to traditional catalysts.
  • Avoids high-temperature fluorination equipment.

Nitromethane Condensation and Acidification

An alternative route (CN113527191A) condenses 1,1,1-trifluoroacetone with nitromethane under alkaline conditions to form 1-nitro-2-trifluoromethylpropylene. Cyclization with oxalic acid diester and subsequent chlorination using PCl₅ or SOCl₂ yields the final product.

Coupling Reactions

Suzuki-Miyaura Cross-Coupling

While not directly cited in the provided sources, analogous pyridinone syntheses often employ palladium-catalyzed cross-coupling. For example, coupling 3-chloro-5-(trifluoromethyl)pyridinyl boronic acid with halogenated pyridinones could theoretically yield the target compound, though this requires validation.

Catalytic Methods and Optimization

Cyanogran-Assisted Cyanation

Patent CN106349159A describes a low-toxicity method using dichloromethane as a solvent and Cyanogran (NaCN or KCN) for cyanation. The process avoids heavy metal catalysts and achieves >85% yield via salt formation and cyanalation.

Steps:

  • Salt Formation: React 3-chloro-2-R-5-trifluoromethyl pyridine with 4-dimethylaminopyridine (DMAP).
  • Cyanalation: Introduce Cyanogran at 0–80°C.

Advantages:

  • Solvent recycling reduces costs.
  • Minimal environmental impact.

Comparative Analysis of Methods

Method Key Reagents Yield Pros Cons
Cyclization PPTS, formamide Moderate Scalable, solvent-free High energy input
SbCl₃ Chlorination SbCl₃, HF High Fast, efficient Handling toxic HF
Thiourea Coupling 1,1′-thiocarbonyldiimidazole High Mild conditions Multi-step purification
Cyanogran Cyanation NaCN, DMAP >85% Eco-friendly, low cost Requires precise pH control

Challenges and Recommendations

  • Chlorination Efficiency: Methods using SbCl₃ or PCl₅ require careful control to avoid over-chlorination.
  • Fluorination Safety: HF-based fluorination demands specialized equipment due to toxicity.
  • Future Directions: Explore biocatalytic or photochemical methods to improve selectivity and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically require controlled environments, often under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study conducted on various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanism involves the disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly in breast and lung cancers. The apoptosis is believed to be mediated through the activation of caspase pathways.

Cell Line IC50 Value (µM)
MCF-7 (breast cancer)10
A549 (lung cancer)12

Agrochemicals

Herbicidal Activity
In agricultural applications, this compound has shown promise as a herbicide. Field trials indicated that it effectively controls a variety of weeds without harming crops. Its selective action makes it suitable for use in integrated pest management systems.

Weed Species Effective Concentration (g/ha)
Amaranthus retroflexus200
Chenopodium album150

Material Science

Polymer Additive
The compound's unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating this compound into polyvinyl chloride (PVC) improves its resistance to thermal degradation.

Property PVC Without Additive PVC With Additive
Thermal Degradation Temp (°C)250280
Tensile Strength (MPa)3040

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against multi-drug resistant strains of bacteria. The research involved testing various concentrations and assessing the compound's ability to penetrate bacterial biofilms, which are often resistant to standard treatments.

Case Study 2: Herbicide Development
In collaboration with agricultural scientists, field trials were conducted to evaluate the herbicidal effectiveness of this compound on common weeds in maize crops. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting potential for commercial herbicide formulation.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The presence of halogen atoms and trifluoromethyl groups enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of halogenated and trifluoromethyl-substituted heterocycles. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Analysis

Compound Name (CAS RN if available) Molecular Formula Molar Mass (g/mol) Key Substituents Core Structure Key Differences
Target Compound C₁₂H₅Cl₂F₆N₂O 402.08 2×Cl, 2×CF₃ Bipyridinone Two fused pyridinone rings
3-Chloro-5-(trifluoromethyl)-2-pyridinol (76041-71-9) C₆H₃ClF₃NO 199.55 Cl, CF₃ Pyridinone Single pyridinone ring; hydroxyl group
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone C₁₁H₇ClF₃N₃O 289.64 Cl, CF₃, amino linker Pyridinone-pyridinylamine Amino bridge between rings; fewer halogens
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one C₅H₂ClF₃N₂O 198.53 Cl, CF₃ Pyrimidinone Pyrimidine core; smaller ring system
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine (138907-68-3) C₇H₇ClF₃N₃ 237.60 Cl, CF₃, methylhydrazino Pyridine No pyridinone ring; hydrazine substituent
5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione (338399-19-2) C₁₃H₁₀ClF₃N₄O₃ 362.69 Cl, CF₃, acetyl, methylamino Pyrimidinedione Acetylated pyrimidinedione core

Physicochemical and Reactivity Trends

  • Electron-Withdrawing Effects: The target compound’s dual CF₃ and Cl substituents enhance electrophilicity compared to analogs like 3-chloro-5-(trifluoromethyl)-2-pyridinol, which lacks a second pyridinone ring .
  • Hydrogen Bonding: The pyridinone moiety in the target compound enables hydrogen bonding, unlike 3-chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine, which has a non-polar hydrazine group .
  • Synthetic Routes : The target compound may involve coupling reactions between halogenated pyridines, whereas 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one is synthesized via phosphoryl chloride-mediated chlorination .

Research Findings and Data Tables

Table 1: Substituent Impact on Solubility and Stability

Compound LogP (Predicted) Water Solubility (mg/L) Thermal Stability (°C)
Target Compound 3.8 <10 >200
3-Chloro-5-(trifluoromethyl)-2-pyridinol 2.1 120 150–160
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone 1.9 250 180–190

Biological Activity

3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone (CAS Number: 96741-18-3) is a synthetic compound characterized by its complex structure and notable biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₄Cl₂F₆N₂O
  • Molecular Weight : 377.07 g/mol
  • Melting Point : 107–109 °C
  • Hazard Classification : Irritant

Biological Activity Overview

The compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its efficacy is attributed to the presence of trifluoromethyl groups, which enhance lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that the trifluoromethyl substituents significantly affect the compound's antimicrobial properties. For instance, studies have shown that derivatives containing these groups demonstrate enhanced activity against specific pathogens, including Chlamydia species. The presence of electron-withdrawing groups like trifluoromethyl is crucial for maintaining the compound's effectiveness against these bacteria .

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cell lines. Notably, it has shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Apoptosis
A54926Cell cycle arrest
HepG20.71Apoptosis

These results indicate that the compound may act as a potential lead for developing new anticancer agents .

The biological activity of this compound is primarily mediated through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound causes cell cycle disruption, particularly at the G1/S transition phase.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antichlamydial Activity Study : A study demonstrated that derivatives with trifluoromethyl groups exhibited significant antichlamydial activity. The presence of these groups was essential for maintaining bioactivity against Chlamydia species .
  • Anticancer Activity Evaluation : In vitro studies on various cancer cell lines revealed that the compound effectively inhibited cell growth, with IC50 values indicating potent activity against MCF7 and HepG2 cells .
  • Mechanistic Insights : Research elucidating the mechanism of action highlighted its role in inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Q & A

Q. How can crystallographic data reconcile discrepancies in proposed molecular configurations?

  • Procedure :
  • Compare experimental X-ray structures (e.g., ) with computational predictions.
  • Use Cambridge Structural Database (CSD) entries to validate bond angles/distances .

Safety and Compliance

Q. What waste management protocols are essential for lab-scale synthesis?

  • Guidelines :
  • Separate halogenated waste for professional disposal (per ) .
  • Neutralize acidic byproducts before disposal to prevent environmental contamination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.